molecular formula C7H16N2O B13785351 2-Butanone, 4-trimethylhydrazino- CAS No. 74773-77-6

2-Butanone, 4-trimethylhydrazino-

Cat. No.: B13785351
CAS No.: 74773-77-6
M. Wt: 144.21 g/mol
InChI Key: WSBLJVPNLNUZCB-UHFFFAOYSA-N
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Description

2-Butanone, 4-trimethylhydrazino- is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.2147 g/mol It is a derivative of butanone, where the hydrazino group is substituted at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-trimethylhydrazino- typically involves the reaction of butanone with trimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for 2-Butanone, 4-trimethylhydrazino- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-trimethylhydrazino- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted butanone derivatives .

Scientific Research Applications

2-Butanone, 4-trimethylhydrazino- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-trimethylhydrazino- involves its interaction with molecular targets through its hydrazino group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The pathways involved include nucleophilic attack and subsequent formation of stable adducts .

Comparison with Similar Compounds

Similar Compounds

    Butanone: A simpler ketone without the hydrazino group.

    Hydrazine: A compound with two nitrogen atoms bonded to each other, lacking the butanone structure.

    Trimethylhydrazine: A derivative of hydrazine with three methyl groups attached to the nitrogen atoms.

Uniqueness

2-Butanone, 4-trimethylhydrazino- is unique due to the presence of both the butanone and trimethylhydrazino moieties in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

74773-77-6

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

4-[dimethylamino(methyl)amino]butan-2-one

InChI

InChI=1S/C7H16N2O/c1-7(10)5-6-9(4)8(2)3/h5-6H2,1-4H3

InChI Key

WSBLJVPNLNUZCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN(C)N(C)C

Origin of Product

United States

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